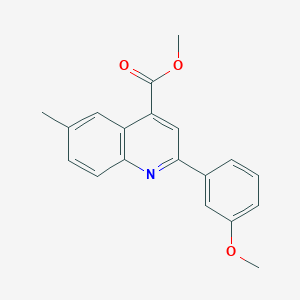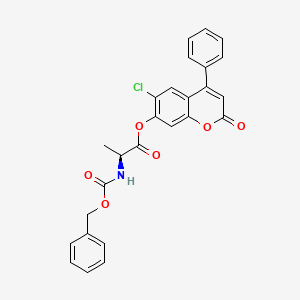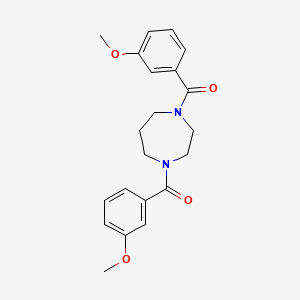
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazole ring substituted with a difluorophenyl group and a sulfonamide group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxadiazole derivatives, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: It has shown promise as a potential therapeutic agent due to its biological activity.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(3-ethynyl-2,4-difluorophenyl)sulfonamide
- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a benzoxadiazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H7F2N3O3S |
|---|---|
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H7F2N3O3S/c13-7-4-5-9(8(14)6-7)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H |
Clé InChI |
MBBJVWFGBMCFDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11114909.png)


![2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11114919.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B11114965.png)

![2-(3-nitrophenyl)-4-[4-({4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}sulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11114975.png)
![N-[4-(morpholin-4-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114991.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11115002.png)

![2-(4-butylphenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11115013.png)
![1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11115016.png)
